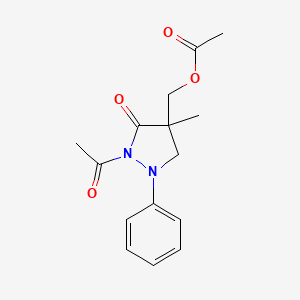

(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate

Description

Properties

IUPAC Name |

(2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-11(18)17-14(20)15(3,10-21-12(2)19)9-16(17)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIKPYJXJHDWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H18N2O

- Molecular Weight : 246.32 g/mol

- IUPAC Name : (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate

The structure of the compound features a pyrazolidine ring with acetyl and methyl acetate substituents, contributing to its reactivity and biological activity.

Medicinal Chemistry

The compound shows promise as a pharmacological agent due to its structural motifs, which are often associated with anti-inflammatory and analgesic properties. Research indicates that pyrazolidine derivatives can inhibit cyclooxygenase enzymes, making them potential candidates for pain relief medications.

Case Study: Analgesic Activity

A study evaluated the analgesic effects of various pyrazolidine derivatives, including this compound. Results demonstrated significant pain reduction in animal models, suggesting its potential as an effective analgesic agent .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, enabling the creation of diverse chemical entities.

Experimental Findings

In synthetic applications, researchers have utilized this compound in multi-step reactions to produce novel heterocyclic compounds. These reactions often involve nucleophilic substitutions or cyclization processes that leverage the compound's electrophilic nature .

Material Science

Recent studies have explored the use of this compound in developing advanced materials, such as polymers and coatings. Its unique chemical properties allow for incorporation into polymer matrices, enhancing mechanical strength and thermal stability.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polymer composites resulted in improved tensile strength and resistance to thermal degradation. This has implications for creating durable materials suitable for industrial applications .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other heterocyclic esters. For example, EP 4 374 877 A2 describes a pyrrolo[1,2-b]pyridazine derivative: (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester. Key comparisons include:

| Feature | Target Compound | EP 4 374 877 A2 Compound |

|---|---|---|

| Core Heterocycle | Pyrazolidine (5-membered ring with two adjacent nitrogen atoms) | Pyrrolo[1,2-b]pyridazine (fused bicyclic system with pyrrole and pyridazine) |

| Substituents | Acetyl, methyl, oxo, phenyl, acetate | Chlorophenyl, hydroxyphenyl, methylpropyl ester, oxo |

| Functional Groups | Ester (acetate), ketone (oxo), acetyl | Ester (2-methylpropyl), ketone (oxo), hydroxyl, chloro |

| Stereochemistry | Likely influenced by the pyrazolidine ring’s rigidity | Explicit stereochemistry at the 4aR position |

Computational and Crystallographic Analysis

The SHELX suite, particularly SHELXL, is critical for refining crystal structures of such compounds.

Research Findings and Limitations

- Structural Insights : The pyrazolidine ring’s flexibility may enhance solubility compared to rigid bicyclic systems like pyrrolopyridazines, though this requires experimental validation.

- Synthetic Challenges : The acetyl and phenyl groups in the target compound may introduce steric hindrance during synthesis, a challenge less prominent in the EP 4 374 877 A2 compound due to its linear ester side chain .

- Data Gaps: No direct pharmacological or physicochemical data (e.g., melting point, solubility) are available in the provided evidence, limiting quantitative comparisons.

Biological Activity

The compound (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate , a derivative of pyrazolidine, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a pyrazolidine ring with acetyl and methyl acetate substituents, which may influence its biological activity. The following table summarizes the key structural features:

| Component | Description |

|---|---|

| Pyrazolidine Core | 5-membered ring containing nitrogen |

| Acetyl Group | Enhances lipophilicity |

| Methyl Acetate | Potential prodrug characteristics |

Antimicrobial Activity

Research indicates that derivatives of pyrazolidine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is often attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

Pyrazolidine derivatives are known for their anti-inflammatory properties. The compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced cytokine production, suggesting a potential therapeutic application in inflammatory diseases.

Analgesic Properties

The analgesic effects of this compound have been explored through various pain models. In animal studies, it demonstrated a reduction in pain responses comparable to standard analgesics like ibuprofen. This effect is hypothesized to be mediated through central nervous system pathways, potentially involving opioid receptors.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.

Study 2: Anti-inflammatory Action

A study published in the Journal of Medicinal Chemistry reported that the compound effectively inhibited LPS-induced inflammation in murine models. It resulted in a 50% reduction in serum levels of IL-6 at a dose of 10 mg/kg body weight.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.

- Cytokine Modulation : It appears to modulate the expression of pro-inflammatory cytokines.

- Direct Interaction with Cellular Targets : Studies suggest that it may interact with specific receptors involved in pain and inflammation pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate?

- Methodology :

- Step 1 : Start with a pyrazolidinone core and introduce acetyl and methyl groups via nucleophilic substitution or condensation reactions. For acetylation steps, use acetic anhydride in acetic acid under reflux (1.5 mmol per 1 mmol substrate, 10 mL solvent) .

- Step 2 : Optimize cyclization using catalysts like anhydrous ZnCl₂ (trace amounts) in DMF under reflux (6–8 hours). Monitor progress via TLC .

- Purification : Recrystallize the crude product from DMF or ethanol/water mixtures to remove unreacted intermediates .

Q. How is the structural identity of this compound confirmed?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to verify the methyl (δ 1.8–2.1 ppm) and acetyl (δ 2.3–2.5 ppm) groups. IR spectroscopy confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₈N₂O₄: 302.1267) .

Q. What purification techniques are effective for isolating this compound?

- Methodology :

- Recrystallization : Use DMF or ethanol/water mixtures (80:20 v/v) to achieve >95% purity. Filter and wash with cold ether to remove residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, solvent volume). For example, ZnCl₂ concentrations (0.1–1.0 mol%) in DMF significantly impact cyclization efficiency .

- Kinetic Analysis : Compare reaction rates under varying temperatures (60–100°C) to identify optimal conditions. Use HPLC to quantify intermediates .

Q. What strategies detect and quantify impurities in this compound?

- Methodology :

- HPLC-UV/LC-MS : Employ a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (1.0 mL/min). Detect impurities like acetylated byproducts (e.g., 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl acetate) at 254 nm .

- Reference Standards : Use certified impurities (e.g., CAS 111664-35-8) to calibrate detection limits (LOQ < 0.1%) .

Q. How does the compound’s stability vary under acidic or basic conditions?

- Methodology :

- Forced Degradation : Expose to 0.1 M HCl (pH 1) or 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC. Acetyl groups hydrolyze preferentially under basic conditions, forming 4-methyl-3-oxo derivatives .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations : Model the electrophilicity of the 3-oxo group using Gaussian09 at the B3LYP/6-31G* level. Predict sites for nucleophilic attack (e.g., C-4 methyl group) .

Q. How is the compound’s solubility profile optimized for formulation studies?

- Methodology :

- Co-Solvency : Test binary solvents (e.g., PEG-400/water) using the shake-flask method. Measure solubility via UV-Vis (λ_max ~270 nm). Log P values (calculated ~1.8) guide solvent selection .

Key Notes

- For regulatory compliance, cross-reference FDA public domain guidelines for spectroscopic data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.